molecular formula C19H15N3O3 B2395319 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one CAS No. 2309613-52-1

2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one

Cat. No.: B2395319
CAS No.: 2309613-52-1
M. Wt: 333.347
InChI Key: OSYMPOZXIQNLDW-UHFFFAOYSA-N
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Description

2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a chromene ring fused with a quinazolinone moiety, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromene Ring: The chromene ring can be synthesized through the cyclization of ortho-hydroxyaryl aldehydes with ethyl acetoacetate under acidic conditions.

    Introduction of the Imino Group: The imino group can be introduced by reacting the chromene derivative with an appropriate amine, such as ethylamine, under reflux conditions.

    Formation of the Quinazolinone Moiety: The final step involves the cyclization of the intermediate with anthranilic acid or its derivatives under basic conditions to form the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The ethoxy and imino groups can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of chromene oxides.

    Reduction: Formation of reduced chromene derivatives.

    Substitution: Formation of substituted chromene derivatives with various functional groups.

Scientific Research Applications

2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to inhibition or activation of biological processes.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(8-Methoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one
  • 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-2-one
  • 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-6-one

Uniqueness

2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one is unique due to the specific positioning of the ethoxy and imino groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

2309613-52-1

Molecular Formula

C19H15N3O3

Molecular Weight

333.347

IUPAC Name

2-(8-ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one

InChI

InChI=1S/C19H15N3O3/c1-2-24-15-9-5-6-11-10-13(17(20)25-16(11)15)18-21-14-8-4-3-7-12(14)19(23)22-18/h3-10,20H,2H2,1H3,(H,21,22,23)

InChI Key

OSYMPOZXIQNLDW-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC2=C1OC(=N)C(=C2)C3=NC4=CC=CC=C4C(=O)N3

solubility

not available

Origin of Product

United States

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